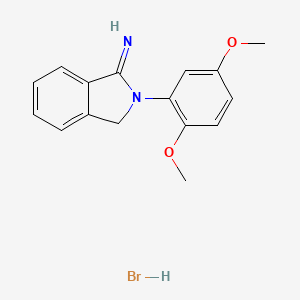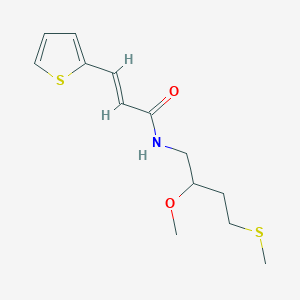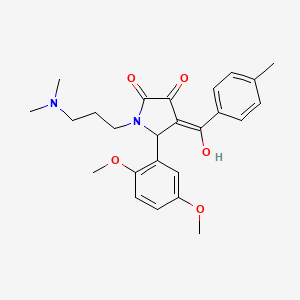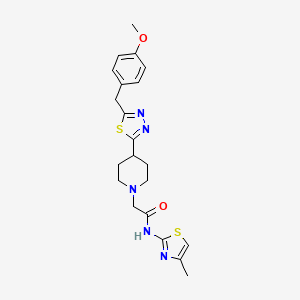
3-Propylmorpholine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propylmorpholine hydrochloride is a chemical compound with the CAS Number 19856-82-7 . It has a molecular weight of 165.66 and its IUPAC name is 3-propylmorpholine hydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Propylmorpholine hydrochloride is 1S/C7H15NO.ClH/c1-2-3-7-6-9-5-4-8-7;/h7-8H,2-6H2,1H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D structure for further analysis.
Physical And Chemical Properties Analysis
3-Propylmorpholine hydrochloride is a powder that is stored at room temperature . More detailed physical and chemical properties such as solubility, density, and melting point are not available in the literature.
Scientific Research Applications
Therapeutic Medicine Delivery
“3-Propylmorpholine;hydrochloride” has potential applications in the field of therapeutic medicine delivery . This compound could be used in the development of drug delivery systems that target specific areas of the body, thereby increasing the efficacy of the treatment and reducing side effects. For instance, it could be incorporated into the design of biodegradable polymers that release medication in a controlled manner .
Disease Detection and Diagnosis
In the realm of disease detection and diagnosis , “3-Propylmorpholine;hydrochloride” might play a role in the synthesis of contrast agents for medical imaging techniques. These agents can help in enhancing the visibility of internal body structures in MRI scans, potentially leading to more accurate diagnoses .
Biosensing
The compound’s properties could be harnessed for biosensing applications. It may be involved in creating sensors that detect biological markers, which are indicative of various diseases or infections. Such sensors could be crucial for early detection and monitoring of health conditions .
Regenerative Medicine
“3-Propylmorpholine;hydrochloride” may contribute to regenerative medicine . It could be used in the synthesis of scaffolds for tissue engineering that support the growth and differentiation of cells to repair or replace damaged tissues and organs .
Drug Delivery Design
In drug delivery design , this compound could be utilized to enhance the performance of nanoparticles (NPs) used in targeted drug delivery. It might help in achieving a higher drug loading capacity and controlled release, which is vital for the treatment of chronic diseases .
Biomedical Polymer Synthesis
The synthesis of biomedical polymers could be another significant application. “3-Propylmorpholine;hydrochloride” might be involved in creating polymers with specific properties for use in medical devices, implants, or as part of therapeutic regimens .
Cancer Precision Therapy
There’s potential for “3-Propylmorpholine;hydrochloride” in cancer precision therapy . It could be part of bioactive polymers that target cancer cells with high precision, minimizing the impact on healthy cells and tissues .
Environmental Sustainability in Pharmaceuticals
Lastly, the compound could aid in promoting environmental sustainability in the pharmaceutical industry. It might be used in the development of natural biopolymers, moving away from synthetic alternatives, thus contributing to greener pharmaceutical practices .
Safety And Hazards
The safety information for 3-Propylmorpholine hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal considerations .
properties
IUPAC Name |
3-propylmorpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-3-7-6-9-5-4-8-7;/h7-8H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXVQEZLNWGXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propylmorpholine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B2594691.png)
![4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2594693.png)

![5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2594696.png)







